2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chlorophenyl)acetamide
Description
This compound belongs to the class of sulfonamide-containing heterocyclic acetamides, characterized by a 1,2,4-benzothiadiazine-1,1-dioxide core substituted with a butyl group at position 4 and a thioacetamide moiety at position 2. The acetamide nitrogen is further functionalized with a 3-chlorophenyl group, contributing to its hydrophobic and electronic properties. The 1,1-dioxido group enhances the compound’s stability and hydrogen-bonding capacity, while the thioether linkage provides conformational flexibility .
Properties
IUPAC Name |
2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3S2/c1-2-3-11-23-16-9-4-5-10-17(16)28(25,26)22-19(23)27-13-18(24)21-15-8-6-7-14(20)12-15/h4-10,12H,2-3,11,13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDRKMAXULRAAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as 3,4-dihydro-2h-1,2,4-benzothiadiazine 1,1-dioxides-based strobilurins, have been shown to exhibit substantial antifungal activities against various phytopathogenic fungi. Therefore, it’s plausible that this compound might also target similar organisms.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the antifungal activity of similar compounds, it can be hypothesized that it might interfere with the normal functioning of the fungi, leading to their death.
Biological Activity
The compound 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chlorophenyl)acetamide is a member of a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 435.6 g/mol. The structure includes a benzo[e][1,2,4]thiadiazin core linked to a thio group and an N-(3-chlorophenyl)acetamide moiety. Its unique functional groups contribute to its biological reactivity.
Antimicrobial Activity
Studies have shown that similar thiadiazine derivatives exhibit significant antimicrobial properties. For instance:
- Disc Diffusion Method : Compounds structurally related to this compound were tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated moderate to good antibacterial activities, with some derivatives showing up to 93.8% inhibition against Staphylococcus aureus .
| Compound | Bacterial Strain | Inhibition (%) |
|---|---|---|
| 2e | E. coli | 34.4 |
| 2k | S. aureus | 93.8 |
| 2l | P. oryzae | 40.6 |
This data suggests that compounds with similar structures may possess comparable antimicrobial efficacy.
Anticancer Activity
The anticancer potential of thiadiazine derivatives has been explored in various studies. For example:
- Cytotoxicity Tests : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines such as BxPC-3 and HCT-116 at nanomolar concentrations without affecting normal cells (L929 and WI38). These findings indicate the potential for selective toxicity towards cancer cells .
Anti-inflammatory Activity
The presence of thiol and acetamide functionalities in the compound suggests possible anti-inflammatory properties. Compounds with similar structures have been reported to inhibit specific inflammatory pathways, indicating that further research could reveal significant anti-inflammatory effects for this compound.
Case Studies
- Synthesis and Characterization : A study synthesized several derivatives of benzo[e][1,2,4]thiadiazines and evaluated their biological activities. The synthesized compounds were characterized using FTIR, NMR, and mass spectroscopy, confirming their structures .
- Comparative Studies : Research comparing various thiadiazine derivatives highlighted that modifications in the chlorophenyl moiety significantly influenced biological activity, suggesting that further structural optimization could enhance efficacy .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Variations and Physicochemical Properties
Table 1: Key structural and physicochemical differences
Key Observations :
- Heterocyclic Core: The target compound’s benzothiadiazine core distinguishes it from triazinoquinazolines (e.g., 6.4) and benzofuran-oxadiazoles (e.g., 2a).
- Substituent Effects : The 3-chlorophenyl group in the target compound contrasts with the phenethyl group in MLS001236764, which increases lipophilicity (XlogP = 2.9 vs. target compound’s uncalculated value) . Fluorination in MLS001236764 may enhance metabolic stability compared to the chloro substituent.
Key Insights :
- Benzofuran-oxadiazole hybrids (2a, 2b) highlight the role of heterocycle choice in modulating activity; substitution of thiadiazine with oxadiazole may alter target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
